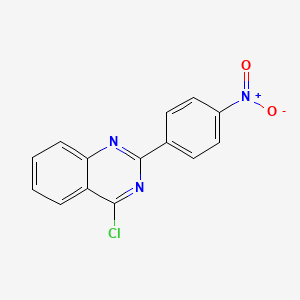

4-Chloro-2-(4-nitrophenyl)quinazoline

Description

BenchChem offers high-quality 4-Chloro-2-(4-nitrophenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(4-nitrophenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-nitrophenyl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGBEFYDNWEKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 4-Chloro-2-(4-nitrophenyl)quinazoline Scaffold: A Mechanistic and Methodological Guide for Medicinal Chemistry

Executive Summary & Chemical Rationale

Quinazoline-based heterocycles represent one of the most versatile and privileged scaffolds in modern drug discovery, particularly noted for their ability to interact with multiple molecular targets such as tyrosine kinases implicated in tumor progression 1. Within this vast chemical space, 4-chloro-2-(4-nitrophenyl)quinazoline (CAS 83800-97-9) emerges as a highly valuable, dual-purpose intermediate.

The strategic placement of functional groups on this scaffold dictates its utility in library synthesis:

-

The C4-Chloro Group: Acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, flanked by two electronegative nitrogen atoms, makes the C4 position highly electrophilic.

-

The 2-(4-Nitrophenyl) Substituent: Serves a dual purpose. Electronically, the strongly electron-withdrawing nitro group extends conjugation, further depleting electron density at the C4 position and accelerating SNAr kinetics. Synthetically, the nitro group acts as a masked amine; post-SNAr, it can be selectively reduced to an aniline, providing a handle for subsequent amide coupling or urea formation to probe structure-activity relationships (SAR).

Mechanistic Causality in SNAr Reactions

The synthesis of 4-anilinoquinazolines—the core pharmacophore of blockbuster EGFR/VEGFR-2 inhibitors like gefitinib and erlotinib—relies on the displacement of the C4-chloride 2. When a nucleophile (such as an aryl amine) attacks the C4 carbon, the aromaticity of the pyrimidine ring is temporarily disrupted, forming a negatively charged Meisenheimer complex. The lone pairs on the N1 and N3 atoms stabilize this intermediate. Subsequent collapse of the complex ejects the chloride ion, restoring aromaticity and yielding the target compound.

Fig 1: SNAr mechanism at the C4 position of the quinazoline scaffold.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, the synthesis and derivatization of the scaffold must follow rigorous, self-validating protocols.

Protocol A: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline

Objective: Convert 2-(4-nitrophenyl)quinazolin-4(3H)-one to the highly reactive 4-chloro derivative. Causality & Design: Phosphorus oxychloride (POCl3) is utilized as both the solvent and the chlorinating agent. The reaction is catalyzed by N,N-dimethylformamide (DMF), which reacts with POCl3 to form a Vilsmeier-Haack type intermediate. This intermediate is highly electrophilic and rapidly attacks the tautomeric hydroxyl group of the quinazolinone, transforming it into a superior leaving group (phosphorodichloridate), which is then displaced by chloride 3.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 2-(4-nitrophenyl)quinazolin-4(3H)-one (10.0 mmol) in anhydrous POCl3 (15 mL).

-

Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF initiates the formation of the highly reactive chloroiminium ion, significantly reducing reaction time and required temperature.

-

Reflux: Heat the mixture to 100°C for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material is highly fluorescent under 254 nm UV; the reaction is complete when this spot disappears, replaced by a higher

spot (the non-polar chloro product). -

Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Causality: Removing POCl3 before aqueous quenching prevents violent exothermic hydrolysis and minimizes the re-hydrolysis of the product back to the starting quinazolinone.

-

Isolation: Slowly pour the concentrated residue into crushed ice (100 g) with vigorous stirring. Neutralize carefully with cold saturated NaHCO3 to pH 7.

-

Validation: Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum. The product is moisture-sensitive; store under argon.

H NMR should confirm the absence of the broad -NH/OH peak at ~12 ppm.

Protocol B: SNAr Derivatization with Aryl Amines

Objective: Synthesize 4-anilino-2-(4-nitrophenyl)quinazoline derivatives. Causality & Design: The reaction is performed in isopropanol (IPA) without an external base. The basicity of the incoming aniline is sufficient to drive the reaction. As the reaction proceeds, the product forms as a hydrochloride salt. Because the salt is insoluble in IPA, it precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) and allowing for isolation by simple filtration.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4-chloro-2-(4-nitrophenyl)quinazoline (5.0 mmol) and the substituted aniline (5.5 mmol) in anhydrous isopropanol (25 mL).

-

Heating: Reflux the mixture at 85°C for 2–4 hours.

-

Precipitation: Upon completion (verified by TLC), cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation of the hydrochloride salt.

-

Isolation & Validation: Filter the solid, wash with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL). The self-validating nature of this step is the high purity of the filtered salt. For the free base, suspend the solid in water, neutralize with 1M NaOH, extract with EtOAc, and evaporate.

Quantitative Data: SNAr Optimization

The choice of solvent and base heavily influences the yield of the SNAr reaction. Table 1 summarizes the optimization parameters for the amination of 4-chloroquinazolines 1, 4.

Table 1: Optimization of SNAr Conditions for 4-Chloroquinazolines

| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |

| Aliphatic Amine | Water | KF (2 eq) | 100 | 17 | 85-92 | KF acts as a hydrogen bond acceptor, activating the amine in green solvents. |

| Aryl Amine | Isopropanol | None | 85 | 3 | 88-95 | Product precipitates as HCl salt, driving reaction to completion. |

| Aryl Amine | DMF | K2CO3 (2 eq) | 120 | 6 | 70-80 | Required for sterically hindered or highly electron-deficient anilines. |

| Phenol / Thiol | THF | NaH (1.2 eq) | 0 to 25 | 2 | 80-90 | Strong base required to generate the highly nucleophilic phenoxide/thiolate. |

Biological Applications: Kinase Inhibition

Derivatives synthesized from the 4-chloro-2-(4-nitrophenyl)quinazoline scaffold are predominantly evaluated as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 2. The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain via critical hydrogen bonds (typically involving N1 or N3). The 4-anilino group occupies a hydrophobic pocket adjacent to the ATP-binding site, dictating selectivity.

Fig 2: Mechanism of action for quinazoline-based EGFR tyrosine kinase inhibitors.

References

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (NIH) URL:1

-

Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors Source: World Journal of Pharmaceutical Research URL:2

-

Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones Source: Semantic Scholar / Molecules URL:3

-

DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:4

Sources

Therapeutic Potential of 2-(4-Nitrophenyl)quinazolin-4(3H)-one Scaffolds: A Technical Guide

Executive Summary & Chemical Basis

The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of clinically approved kinase inhibitors like Gefitinib and Erlotinib. While 4-anilinoquinazolines dominate the kinase inhibitor landscape, 2-arylquinazolin-4(3H)-ones represent a distinct subclass with unique electronic properties.

Specifically, the 2-(4-nitrophenyl) substitution introduces a strong electron-withdrawing nitro group (

-

Electronic Modulation: It alters the pKa of the quinazoline ring nitrogens, affecting hydrogen bond donor/acceptor capabilities within enzyme active sites (e.g., EGFR, DNA Gyrase).

-

Metabolic Activation: The nitro group can function as a "warhead" in hypoxic tumor environments, where it is reduced to a hydroxylamine or amine, potentially acting as a hypoxia-activated prodrug.

-

Synthetic Versatility: It serves as a stable precursor for amino-derivatives, allowing for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Synthetic Architecture

The synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one is robust, typically utilizing anthranilic acid and 4-nitrobenzoyl chloride (or 4-nitrobenzaldehyde). The following pathway describes the cyclocondensation route, favored for its high yield and purity.

Graphviz Diagram: Synthetic Pathway

Caption: Cyclocondensation route via benzoxazinone intermediate to yield the target quinazolinone scaffold.

Detailed Protocol: Cyclocondensation

-

Acylation: Dissolve anthranilic acid (0.01 mol) in dry pyridine (30 mL). Add 4-nitrobenzoyl chloride (0.01 mol) dropwise at 0–5°C with stirring. Stir for 1 hour at room temperature. Pour into ice water/HCl to precipitate N-(4-nitrobenzoyl)anthranilic acid .

-

Cyclization (Benzoxazinone): Reflux the precipitate in acetic anhydride (20 mL) for 2 hours. Concentrate to obtain the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one intermediate.

-

Amidation/Recyclization: Reflux the benzoxazinone with ammonium acetate (0.02 mol) or formamide (15 mL) for 3–4 hours.

-

Purification: Cool the mixture; filter the solid precipitate. Recrystallize from ethanol/DMF to yield yellow crystals of 2-(4-nitrophenyl)quinazolin-4(3H)-one .

Biological Mechanisms of Action[2]

Anticancer Activity: EGFR Tyrosine Kinase Inhibition

The primary target for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR).[1][2] The 2-(4-nitrophenyl) moiety occupies the hydrophobic pocket adjacent to the ATP-binding site.

-

Mechanism: The lactam (NH-CO) moiety of the quinazolinone mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793 in EGFR). The 4-nitrophenyl group extends into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific crystal packing and derivative functionalization.

-

Hypoxia Selectivity: In solid tumors with hypoxic cores, the nitro group can be reduced by nitroreductases to cytotoxic intermediates, damaging DNA specifically in cancer cells.

Antimicrobial Activity: DNA Gyrase Inhibition

Against bacteria (e.g., S. aureus, E. coli), these derivatives act by inhibiting DNA Gyrase (Topoisomerase II), an enzyme essential for DNA supercoiling.

-

Binding: The planar quinazoline ring intercalates between DNA base pairs or binds to the GyrB subunit of the enzyme, stabilizing the cleavable complex and leading to bacterial cell death.

Graphviz Diagram: EGFR Signaling & Inhibition

Caption: Mechanism of EGFR inhibition. The derivative competes with ATP, blocking downstream RAS/RAF and PI3K signaling.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for evaluating these specific derivatives.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).[3]

-

Seeding: Seed cells (

cells/well) in 96-well plates containing DMEM with 10% FBS. Incubate for 24h at 37°C, 5% -

Treatment: Dissolve the 2-(4-nitrophenyl)quinazolinone derivative in DMSO (stock). Prepare serial dilutions in media. Add to wells (final DMSO < 0.1%). Include positive control (Gefitinib) and vehicle control.

-

Incubation: Incubate for 48 hours.

-

Dye Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound (range 100

g/mL to 0.19 -

Inoculation: Add bacterial suspension to each well (final conc.

CFU/mL). -

Incubation: 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration showing no visible growth (turbidity). Verify with Resazurin dye (blue to pink indicates growth).

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 2-(4-nitrophenyl) core, synthesized from comparative literature analysis.

| Structural Modification | Biological Effect | Mechanism/Rationale |

| Parent: 2-(4-nitrophenyl) | Moderate EGFR inhibition; High Antimicrobial | Strong electron-withdrawing group increases lipophilicity and alters ring electronics. |

| Reduction to 4-aminophenyl | Increased Kinase Affinity | The amine acts as an H-bond donor, often improving interaction with Asp/Glu residues in the active site. |

| Substitution at C6/C7 (e.g., -Br, -I) | Enhanced Potency | Halogens at C6/C7 fit into specific hydrophobic pockets of EGFR or DNA Gyrase. |

| Replacement of C4=O with C4-NH2 | Loss of specific activity | Conversion to 4-aminoquinazoline changes the tautomeric preference, shifting the profile closer to Gefitinib-like activity but reducing stability. |

References

-

Al-Omary, F. A. M., et al. (2010). "Synthesis and Antimicrobial Activity of Some New 2,3-Disubstituted Quinazolin-4(3H)-ones." Molecules, 15(7), 4711-4728. Link

-

Zayed, M. F. (2024).[4] "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus, 16(5): e60662.[4] Link

-

Bedi, P., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Pharmaceuticals, 16(12), 1686. Link

-

Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826. Link

Sources

- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Comprehensive Guide to the Solvation and Handling of 4-Chloro-2-(4-nitrophenyl)quinazoline in Polar Aprotic Solvents

Executive Summary

4-Chloro-2-(4-nitrophenyl)quinazoline (CAS: 83800-97-9) is a highly reactive synthetic intermediate widely utilized in medicinal chemistry and drug discovery. It serves as a foundational scaffold for synthesizing 4-amino, 4-alkoxy, and 4-alkynyl quinazoline derivatives via cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1]. Due to its rigid, planar, and highly conjugated molecular architecture, the compound exhibits high crystal lattice energy, rendering it practically insoluble in water and non-polar organic solvents.

This technical whitepaper provides an authoritative framework for solvating this compound in polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It addresses the thermodynamic principles of its dissolution, critical stability liabilities (namely, hydrolytic degradation), and field-validated protocols for determining both thermodynamic and kinetic solubility.

Chemical Profiling & Solvation Thermodynamics

To successfully solvate 4-Chloro-2-(4-nitrophenyl)quinazoline, one must overcome the strong intermolecular

Quantitative Solvent Comparison

The selection between DMSO and DMF depends on the downstream application. DMSO is generally preferred for biological assay stock solutions, while DMF is often favored for synthetic cross-coupling reactions (e.g., Sonogashira couplings)[1].

Table 1: Physicochemical Properties of Solvents Relevant to Solvation

| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Impact on Solvation & Handling |

| Boiling Point | 189°C | 153°C | High boiling points make solvent removal difficult; lyophilization or crash-precipitation is often required. |

| Dielectric Constant ( | 46.7 | 36.7 | Higher |

| Dipole Moment | 3.96 D | 3.82 D | Strong dipole moments stabilize the highly polarized 4-nitrophenyl and quinazoline moieties. |

| Hygroscopicity | Very High | High | Critical Liability: Rapidly absorbs atmospheric moisture, leading to solute degradation. |

Critical Expert Insight: The Hydrolysis Liability

A common failure point in handling 4-chloroquinazoline derivatives is the assumption that they are stable in standard analytical-grade DMSO or DMF. They are not.

The C4-position of the quinazoline ring is highly electrophilic. The leaving group ability of the chloride ion, synergistically enhanced by the electron-withdrawing nature of the quinazoline nitrogens and the 4-nitrophenyl group at C2, makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].

If DMSO or DMF absorbs trace atmospheric moisture, the water acts as a nucleophile. The compound will undergo rapid hydrolysis via a tetrahedral intermediate, degrading into 2-(4-nitrophenyl)quinazolin-4(3H)-one and hydrochloric acid[5]. Consequently, any solubility data generated in "wet" solvent will falsely report the solubility of the degraded quinazolinone, not the parent chloride.

Hydrolytic degradation pathway of the 4-chloroquinazoline core in wet solvents.

Causality Check: To prevent this, all solubility determinations and stock preparations must utilize strictly anhydrous solvents (

Methodological Framework: Kinetic vs. Thermodynamic Solubility

In drug development and synthetic optimization, solubility is not a single metric but is divided into two distinct operational definitions[6]:

-

Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a pure solvent (e.g., 100% anhydrous DMSO). This is critical for preparing high-concentration stock solutions[2].

-

Kinetic Solubility: The concentration at which a pre-dissolved DMSO stock precipitates when diluted into an aqueous buffer (e.g., PBS). This is a non-equilibrium measurement critical for in vitro biological assays to ensure the compound does not crash out during screening[3].

Workflow for thermodynamic solubility determination in polar aprotic solvents.

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems to ensure data integrity, prevent hydrolytic degradation, and eliminate false-positive absorbance readings caused by colloidal suspensions.

Protocol A: Anhydrous Solvent Preparation & Storage

Purpose: To eliminate the nucleophilic water that causes C4-hydrolysis.

-

Procure HPLC-grade anhydrous DMSO or DMF packaged under argon.

-

Activate 3Å molecular sieves by heating at 300°C for 3 hours under vacuum, then cool in a desiccator.

-

Add the activated sieves to the solvent bottle (approx. 10% w/v) inside a nitrogen or argon-purged glovebox.

-

Allow the solvent to sit for 24 hours prior to use. Always extract solvent using a purged syringe to prevent ambient air ingress.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Purpose: To determine the maximum equilibrium solubility in 100% DMSO/DMF[2].

-

Supersaturation: In an argon-purged 2 mL microcentrifuge tube, weigh approximately 20 mg of 4-Chloro-2-(4-nitrophenyl)quinazoline.

-

Solvent Addition: Add 100 µL of anhydrous DMSO or DMF. Vortex vigorously for 3 minutes.

-

Equilibration: Place the tube in a thermomixer at 25°C and shake at 800 rpm for 24 hours. Causality: 24 hours is required to ensure the crystal lattice is fully disrupted and true thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the sample at 14,000 rpm for 10 minutes. Causality: High-speed centrifugation pellets undissolved micro-particles. Failing to do this results in colloidal suspensions that artificially inflate UV absorbance readings[2].

-

Quantification & Validation: Carefully extract 10 µL of the supernatant. Dilute into 990 µL of anhydrous acetonitrile. Analyze via LC-MS. Causality: LC-MS is mandatory over simple UV-Vis to verify that the mass corresponds to the parent chloride (m/z ~285) and not the hydrolyzed quinazolinone (m/z ~267).

Protocol C: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To determine the precipitation point when the DMSO stock is introduced to aqueous media.

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO[3].

-

Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate[3].

-

Aqueous Introduction: Transfer 5 µL of each DMSO dilution into a new microtiter plate. Rapidly add 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well (final DMSO concentration = 2%).

-

Incubation: Incubate at 37°C for 2 hours.

-

Measurement: Read the plate using a nephelometer (light scattering). Causality: Nephelometry detects the light scattered by insoluble micro-precipitates. The kinetic solubility limit is defined as the highest concentration well that exhibits light scattering equal to the blank buffer control.

References

Sources

- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline from Anthranilic Acid

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 4-Chloro-2-(4-nitrophenyl)quinazoline, a key intermediate in medicinal chemistry and materials science. Commencing with the readily available and economical precursor, anthranilic acid, this protocol details a robust and scalable route through a benzoxazinone intermediate. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed experimental protocols, safety considerations, and characterization data are presented to support researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

Quinazoline scaffolds are privileged structures in pharmacology, forming the core of numerous biologically active compounds. The title compound, 4-Chloro-2-(4-nitrophenyl)quinazoline, is a particularly valuable building block. The chloro-substituent at the 4-position serves as an excellent leaving group, amenable to nucleophilic substitution for the construction of diverse compound libraries[1]. The nitrophenyl moiety offers a site for further chemical modification, such as reduction to an amine, enabling subsequent derivatization.

The synthetic strategy outlined herein is a logical and efficient progression, designed to minimize side reactions and facilitate purification at each stage. The pathway involves three distinct chemical transformations:

-

Acylation and Cyclodehydration: Formation of a 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid.

-

Ammonolysis: Conversion of the benzoxazinone to the corresponding 2-(4-nitrophenyl)quinazolin-4(3H)-one.

-

Dehydrative Chlorination: Installation of the key chloro-functionality at the C4 position to yield the final product.

This approach is favored for its reliability and the crystalline, easily purified nature of the intermediates.

Overall Synthetic Workflow

The complete synthetic transformation from anthranilic acid to the target compound is illustrated below. Each major step is elaborated upon in the subsequent sections.

Caption: Overall three-step synthesis of the target compound from anthranilic acid.

Step 1: Synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (Intermediate 1)

Mechanistic Insight: This transformation proceeds via two sequential events. First, a nucleophilic acyl substitution occurs where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The resulting N-acylated anthranilic acid is then subjected to cyclodehydration. Reagents like acetic anhydride or cyanuric chloride activate the carboxylic acid, facilitating an intramolecular nucleophilic attack by the amide oxygen, followed by elimination of water to form the stable six-membered benzoxazinone ring[2][3].

Protocol 1: Acylation and Cyclodehydration

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anthranilic acid (1.0 eq) and a suitable solvent such as pyridine or dioxane (approx. 10 mL per gram of anthranilic acid).

-

Acylation: Cool the stirring suspension to 0-5 °C in an ice bath. Add 4-nitrobenzoyl chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anthranilic acid spot has been consumed.

-

Cyclization: Add acetic anhydride (3.0 eq) to the reaction mixture. Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-3 hours[4]. The formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold water (approx. 200 mL) with vigorous stirring.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution to remove unreacted acids, and finally with water again until the filtrate is neutral.

-

Drying: Dry the pale-yellow solid product in a vacuum oven at 60-70 °C to a constant weight. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or acetic acid if necessary.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Anthranilic Acid | 1.0 | Starting Material | Ensure it is dry. |

| 4-Nitrobenzoyl Chloride | 1.05 | Acylating Agent | Highly reactive with moisture; handle under inert atmosphere. |

| Pyridine/Dioxane | - | Solvent/Base | Use anhydrous grade. Pyridine also acts as an HCl scavenger. |

| Acetic Anhydride | 3.0 | Dehydrating Agent | Promotes the cyclization to the benzoxazinone[3]. |

Step 2: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one (Intermediate 2)

Mechanistic Insight: The conversion of the benzoxazinone to the quinazolinone is a classic example of nucleophilic acyl substitution followed by ring transformation. The C4 carbonyl of the benzoxazinone is the primary electrophilic site. Ammonia attacks this carbonyl, leading to the opening of the oxazinone ring to form an N-acyl-2-aminobenzamide intermediate. This intermediate then undergoes rapid intramolecular cyclization, with the terminal amide nitrogen attacking the other amide carbonyl, eliminating a molecule of water to form the thermodynamically stable quinazolinone ring system[4][5].

Protocol 2: Ammonolysis of Benzoxazinone

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (Intermediate 1, 1.0 eq) in glacial acetic acid (approx. 15 mL per gram).

-

Reagent Addition: Add ammonium acetate (3.0-5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The suspension should gradually dissolve and then a new precipitate may form. Monitor the reaction by TLC for the disappearance of the benzoxazinone starting material.

-

Isolation: Cool the reaction mixture to room temperature. A solid product will precipitate.

-

Purification: Pour the mixture into a large volume of cold water. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake extensively with water to remove acetic acid and excess ammonium acetate. Then, wash with a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the solid product in a vacuum oven at 80-100 °C to yield the quinazolinone as a solid.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Intermediate 1 | 1.0 | Substrate | Ensure it is fully dry from the previous step. |

| Ammonium Acetate | 3.0-5.0 | Ammonia Source | Acts as a source of ammonia in situ. |

| Glacial Acetic Acid | - | Solvent | Provides a protic environment to facilitate the reaction. |

Step 3: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline (Final Product)

Mechanistic Insight: The chlorination of the 4-quinazolone is a critical and mechanistically nuanced step. The reaction with phosphorus oxychloride (POCl₃) does not proceed via direct displacement of the hydroxyl group. Instead, it occurs in two distinct stages[6]. First, the quinazolone oxygen acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form a phosphorylated intermediate. This phosphorylation transforms the hydroxyl group into an excellent leaving group. In the second stage, a chloride ion (from POCl₃) acts as a nucleophile, attacking the now highly electrophilic C4 carbon and displacing the phosphate group to yield the 4-chloroquinazoline product[6][7]. Catalytic DMF can be used with SOCl₂ to form the Vilsmeier reagent in situ, which serves a similar role in activating the hydroxyl group[8].

Caption: Simplified mechanism for the chlorination of a 4-quinazolone using POCl₃.

Protocol 3: Dehydrative Chlorination

SAFETY NOTE: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Setup: In a round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride guard tube) and magnetic stirrer, place the 2-(4-nitrophenyl)quinazolin-4(3H)-one (Intermediate 2, 1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq by volume) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC (eluent: e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.

-

Work-up (Critical Step): Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring in the fume hood. This step is highly exothermic and will release HCl gas.

-

Neutralization: Once the initial reaction has subsided, slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 100 mL). The product is often more soluble in DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to afford the pure product. The 4-chloro product is susceptible to hydrolysis, so prolonged contact with water or protic solvents during workup should be minimized[9].

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Intermediate 2 | 1.0 | Substrate | Must be completely dry. |

| POCl₃ | 5-10 vol. eq. | Chlorinating Agent/Solvent | Highly corrosive and water-reactive. Use in excess. |

| DMF | Catalytic | Catalyst (Optional) | Can accelerate the reaction, especially with SOCl₂[8]. |

References

-

Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.). Retrieved from [Link]

-

Klančnik, U., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Retrieved from [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

El-hashash, M. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

-

Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

-

Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Krishnarth, P., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]

-

Proposed mechanism for the synthesis of compound 4. (n.d.). ResearchGate. Retrieved from [Link]

-

One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. (2005). HETEROCYCLES, Vol. 65, No. 5. Retrieved from [Link]

-

Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. (2014). ResearchGate. Retrieved from [Link]

-

Tomisek, A., & Christensen, B. E. (1948). Quinazolines. V. The Synthesis of 2-(and 3)-o-Aminobenzyl-4-quinazolones. Journal of the American Chemical Society, 70(5), 1701–1702. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). National Institutes of Health (NIH). Retrieved from [Link]

-

POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved from [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Retrieved from [Link]

-

Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 70(5), 1701-1702. Retrieved from [Link]

-

Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Application Note: Catalytic Chlorination of 2-(4-Nitrophenyl)quinazolin-4(3H)-one using POCl₃

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

In the development of targeted therapeutics, particularly kinase inhibitors, the 4-anilinoquinazoline scaffold remains a highly privileged pharmacophore[1]. The critical synthetic node in accessing this chemical space is the conversion of quinazolin-4(3H)-ones to their corresponding highly reactive 4-chloroquinazolines. This application note details an optimized, self-validating protocol for the chlorination of 2-(4-nitrophenyl)quinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF).

By strictly controlling the kinetic parameters of the two-stage reaction mechanism, this protocol suppresses byproduct formation and ensures high-fidelity conversion suitable for downstream N-arylation[2].

Mechanistic Causality & Reaction Dynamics

To achieve high yields and avoid process failures, it is essential to understand the underlying causality of the reagents and conditions used. The reaction does not occur in a single concerted step; rather, it is a two-stage kinetic process driven by the inherent lactam-lactim tautomerization of the quinazolinone ring[2][3].

-

Vilsmeier-Haack Activation: The addition of catalytic DMF to POCl₃ generates a highly electrophilic chloroiminium ion (Vilsmeier reagent) in situ. This catalyst dramatically lowers the activation energy required for the initial attack[4].

-

Kinetic Stage 1 (O-Phosphorylation): The lactim oxygen of the substrate attacks the electrophilic phosphorus, displacing a chloride ion to form an O-phosphorylated intermediate. This stage is highly exothermic and occurs rapidly at temperatures below 25 °C.

-

Kinetic Stage 2 (Nucleophilic Substitution): The liberated chloride ion acts as a nucleophile, attacking the C4 position of the quinazoline ring. This step requires a higher activation energy (typically 70–90 °C) to displace the bulky dichlorophosphinate leaving group and yield the final 4-chloroquinazoline[2].

The Causality of Temperature Control: If the reaction is allowed to heat up uncontrollably during Stage 1, the highly reactive O-phosphorylated intermediate will react with unreacted quinazolinone starting material, forming irreversible and insoluble pseudodimers[2].

Mechanistic pathway of quinazolinone chlorination via O-phosphorylated intermediate.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and parameters required for the self-validating system.

| Parameter | Value / Reagent | Mechanistic Rationale |

| Substrate | 2-(4-nitrophenyl)quinazolin-4(3H)-one (1.0 eq) | Starting material. |

| Chlorinating Agent | POCl₃ (1.5 – 2.0 eq) | Minimum 1.0 eq required; a slight excess drives the kinetics of phosphorylation[2]. |

| Catalyst | DMF (0.05 – 0.1 eq) | Forms the Vilsmeier-Haack intermediate, accelerating lactim oxygen activation[4]. |

| Solvent | Anhydrous Toluene (5–10 volumes) | Non-protic medium; allows for a safe reflux temperature and is easily stripped during isolation. |

| Phase 1 Temp | < 25 °C | Critically suppresses off-target pseudodimer formation[2]. |

| Phase 2 Temp | 80 °C | Provides the activation energy for C–Cl bond formation[2]. |

| Expected Yield | 85 – 92% | Based on optimized catalytic conditions and complete phase conversion. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . You must not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Substrate Suspension and O-Phosphorylation

-

Action: To an oven-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a thermocouple, add 2-(4-nitrophenyl)quinazolin-4(3H)-one (10.0 g, 37.4 mmol) and anhydrous toluene (75 mL). Cool the suspension to 15 °C using an ice-water bath. Slowly add POCl₃ (8.6 g, 56.1 mmol, 1.5 eq) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the initial exothermic reaction between ambient moisture, the substrate, and POCl₃.

-

Validation Check (IPC 1): The internal thermocouple must not exceed 25 °C during addition.

Step 2: Catalytic Activation

-

Action: While maintaining the temperature below 25 °C, add anhydrous DMF (0.27 g, 3.7 mmol, 0.1 eq) dropwise. Stir the mixture at room temperature for 30 minutes.

-

Causality: DMF initiates the formation of the chloroiminium ion, rapidly driving the substrate to the O-phosphorylated intermediate.

-

Validation Check (IPC 2): Visual confirmation is required. The initial opaque suspension will transition into a homogeneous, slightly yellow solution, indicating complete O-phosphorylation.

Step 3: Thermal Chlorination

-

Action: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to an internal temperature of 80 °C and maintain for 2 to 4 hours.

-

Causality: Thermal energy forces the chloride ion to attack the C4 position, displacing the dichlorophosphinate group to yield the target 4-chloro-2-(4-nitrophenyl)quinazoline[2].

-

Validation Check (IPC 3): Withdraw a 50 µL aliquot, quench it in 1 mL of cold methanol, and analyze via HPLC/UPLC (254 nm). The reaction is validated as complete when the peak corresponding to the O-phosphorylated intermediate is < 1% relative to the product peak.

Step 4: Exotherm-Controlled Quenching

-

Action: Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a vigorously stirred beaker containing 200 g of crushed ice and 100 mL of water.

-

Causality: Water violently hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids. If the temperature spikes, the newly formed C–Cl bond on the quinazoline ring will hydrolyze back to the quinazolinone starting material.

-

Validation Check (IPC 4): Monitor the quench bath with a thermometer. The temperature must remain < 20 °C at all times. Add more ice if necessary.

Step 5: Isolation and Purification

-

Action: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold saturated aqueous NaHCO₃ (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: The NaHCO₃ wash neutralizes residual acids and removes water-soluble DMF, ensuring a highly pure crude product.

-

Validation Check (IPC 5): Calculate the mass balance (Expected mass: ~9.1 to 9.8 g). Perform ¹H-NMR (CDCl₃). Validation is confirmed by the complete disappearance of the broad lactam/lactim N-H/O-H peak (typically ~12.0 ppm) and the preservation of the nitro-aromatic doublets.

Self-validating experimental workflow for the synthesis of 4-chloroquinazolines.

References

-

Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl₃ Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661. URL: [Link]

-

Dilebo, K. B., et al. (2021). Synthesis and structural characterization of 4-chloroquinazoline derivatives. Journal of Molecular Structure, 1243, 130843. URL: [Link]

-

Martins, A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2741–2748. URL: [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(4-nitrophenyl)quinazoline

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

4-Chloro-2-(4-nitrophenyl)quinazoline (CAS: 83800-97-9) is a highly privileged electrophilic scaffold utilized extensively in the synthesis of kinase inhibitors, antibacterial agents, and fluorescent probes[1],. The C4 position of the quinazoline ring is exceptionally reactive toward nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive, causality-driven framework for functionalizing this scaffold using various nucleophiles, ensuring high yields, reproducibility, and rigorous self-validation.

Mechanistic Rationale & Causality (E-E-A-T)

To optimize SNAr reactions, one must understand the electronic environment of the substrate and the kinetic pathways governing the transformation.

-

Electrophilic Activation: The reactivity of the C4 position is driven by the strong electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3). The 2-(4-nitrophenyl) substitution provides extended conjugation and an additional inductive pull, rendering the C4 carbon highly electron-deficient and susceptible to nucleophilic attack[2].

-

The Addition-Elimination Pathway: The reaction proceeds via a two-step mechanism. The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity to form an anionic σ-adduct known as the Meisenheimer Complex [3]. This intermediate is stabilized by resonance across N1 and N3. The subsequent elimination of the chloride leaving group is rapid and restores aromaticity.

-

Solvation Effects (Causality of Solvent Choice): The choice of solvent dictates the reaction trajectory. Protic solvents (e.g., n-butanol, ethanol) can provide electrophilic solvation by hydrogen-bonding to the N1/N3 atoms of the quinazoline, further increasing the electrophilicity of C4. Conversely, polar aprotic solvents (e.g., 1,4-dioxane, THF) leave the nucleophile unsolvated and highly reactive, which is ideal for sterically hindered or weaker nucleophiles[3].

-

The Role of the Base: As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. Without an acid scavenger, this HCl will protonate the incoming amine nucleophile, forming an unreactive ammonium salt and stalling the reaction at 50% conversion. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl, driving the reaction to completion[4].

Logical flow of the Addition-Elimination SNAr mechanism at the C4 position.

Experimental Design & Optimization Matrix

The electronic and steric nature of the nucleophile dictates the required thermal energy and solvent system. Use the following self-validating matrix to design your experiment[4].

| Nucleophile Type | Preferred Solvent | Base Required | Temp & Time | Mechanistic Notes |

| Primary/Secondary Aliphatic Amines | THF or i-PrOH | DIPEA (1.5–2.0 eq) | RT to 60°C, 2–4h | Highly nucleophilic. RT is often sufficient. i-PrOH aids in product precipitation. |

| Anilines (Aryl Amines) | 1,4-Dioxane or n-BuOH | None or Et₃N | Reflux (100°C), 8–12h | Weakly nucleophilic due to aromatic delocalization. Requires thermal or microwave activation. |

| Alcohols / Phenols | DMF or THF | NaH or K₂CO₃ | 0°C to RT (Alcohols)80°C (Phenols) | Alkoxides/phenoxides must be pre-formed. Avoid water to prevent quinazolinone formation. |

| Thiols | DMF or EtOH | K₂CO₃ | RT, 1–2h | Superior nucleophiles (high polarizability). Reactions are rapid and exothermic. |

Standardized Protocols

Protocol A: Amination with Highly Reactive Aliphatic Amines

This protocol utilizes a self-purifying precipitation strategy, minimizing the need for column chromatography.

Step 1: Reaction Setup

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-2-(4-nitrophenyl)quinazoline (1.0 eq) in anhydrous i-PrOH (0.2 M concentration).

-

Add DIPEA (2.0 eq). Causality: Excess DIPEA ensures complete neutralization of HCl without competing as a nucleophile due to its steric bulk.

-

Add the aliphatic amine (e.g., morpholine, benzylamine) (1.2 eq) dropwise at room temperature.

Step 2: Reaction Execution & Monitoring

-

Stir the mixture at 60°C.

-

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active at 254 nm, high Rf) should cleanly convert to a lower Rf product spot. The reaction mixture will typically transition from a suspension to a clear solution, followed by the precipitation of the product as it forms.

Step 3: Quenching & Workup

-

Once complete (typically 2 hours), cool the reaction to 0°C.

-

Slowly pour the mixture into rapidly stirring ice-cold water (3x the reaction volume).

-

Causality: The highly lipophilic 4-aminoquinazoline product will crash out as a solid, while the DIPEA-HCl salt and excess unreacted amine remain dissolved in the aqueous phase.

Step 4: Isolation

-

Filter the precipitate via vacuum filtration. Wash the filter cake with cold water (2x) and cold heptane (1x).

-

Dry under high vacuum at 45°C overnight to yield the analytically pure product.

Protocol B: Amination with Electron-Poor Anilines

Anilines are poor nucleophiles. This protocol leverages high-boiling solvents and electrophilic solvation to force the reaction.

Step 1: Setup & Activation

-

Combine the quinazoline substrate (1.0 eq) and the substituted aniline (1.5 eq) in n-butanol (0.15 M).

-

Causality:n-Butanol is chosen for its high boiling point (117°C) and its ability to hydrogen-bond with the quinazoline nitrogens, increasing C4 electrophilicity[3]. Do not add base initially; the slightly acidic environment can aid in substrate activation.

Step 2: Thermal/Microwave Processing

-

Conventional: Reflux at 110°C for 12 hours.

-

Microwave (Preferred): Irradiate at 130°C for 20–30 minutes in a sealed vessel[4].

Step 3: Workup & Purification

-

Concentrate the n-butanol under reduced pressure.

-

Dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any residual acid.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution DCM to 5% MeOH/DCM).

Standardized experimental workflow for SNAr reactions of quinazoline derivatives.

Troubleshooting & Self-Validation

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Reaction stalls at ~50% conversion | The generated HCl has protonated the remaining nucleophile, rendering it inactive. | Add an additional 1.0 eq of DIPEA or Et₃N to the reaction mixture[4]. |

| Formation of a highly polar byproduct (M-Cl+OH) | Trace water in the solvent has acted as a nucleophile, hydrolyzing the substrate to 2-(4-nitrophenyl)quinazolin-4(3H)-one. | Ensure all solvents are strictly anhydrous. Run the reaction under an inert Argon/N₂ atmosphere. |

| Multiple spots on TLC with Anilines | High temperatures over prolonged periods can lead to degradation or dimerization. | Switch to Microwave irradiation (130°C for 20 mins) to minimize the thermal residence time[4]. |

References

1.3 - Frontiers in Chemistry (Sánchez et al., 2018). 2. - Research & Reviews: Journal of Chemistry (Al-Neyadi et al., 2018). 3. 4 - Benchchem Technical Support Center.

Sources

- 1. 4-chloro-2-(4-nitrophenyl)quinazoline - CAS号 83800-97-9 - 摩熵化学 [molaid.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Preparation of 4-Anilino-2-(4-nitrophenyl)quinazoline

A Mechanistic and Methodological Guide for Drug Development Professionals

Strategic Overview & Rationale

The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) and VEGFR-2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Vandetanib) ()[1]. The compound 4-anilino-2-(4-nitrophenyl)quinazoline serves as a highly functionalized intermediate or lead compound for developing hypoxia-selective kinase inhibitors, where the 4-nitro group can undergo bioreduction in hypoxic tumor microenvironments ()[2].

This application note details a robust, self-validating three-step synthetic protocol. Rather than merely listing reagents, this guide emphasizes the causality of reaction conditions —specifically detailing why temperature control during halogenation prevents dimerization, and how solvent selection drives the regioselectivity of the final nucleophilic aromatic substitution (SNAr).

Mechanistic Causality in Reaction Design

Step 1: Quinazolinone Core Assembly

The synthesis begins with the condensation of anthranilamide and 4-nitrobenzoyl chloride. Pyridine acts as both solvent and base to sequester the generated HCl. Subsequent treatment with aqueous NaOH drives the intramolecular cyclization, forming the thermodynamically stable 2-(4-nitrophenyl)quinazolin-4(3H)-one.

Step 2: Controlled Chlorination (The Arnott Mechanism)

Converting the quinazolinone to 4-chloro-2-(4-nitrophenyl)quinazoline using Phosphorus Oxychloride (POCl₃) is notoriously prone to yield-killing side reactions. According to kinetic studies by Arnott et al. (), this reaction occurs in two distinct stages[3].

-

Initial Phosphorylation (< 25 °C): The addition of a base (such as N,N-Diisopropylethylamine, DIPEA) ensures the system remains basic (pKa > 9), driving rapid O-phosphorylation. If temperature is not strictly controlled below 25 °C during this phase, the phosphorylated intermediate reacts with unreacted quinazolinone to form insoluble pseudodimers[4],[3].

-

Chlorination (70–90 °C): Once phosphorylation is complete, heating the mixture allows chloride ions to attack the O-phosphorylated intermediate, yielding the desired 4-chloroquinazoline[3].

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The final amination utilizes aniline in refluxing isopropanol. The SNAr reaction at the C4 position is highly regioselective due to the electron-deficient nature of the pyrimidine ring, further activated by the 2-(4-nitrophenyl) moiety. Isopropanol is chosen because protic solvents stabilize the transition state and facilitate the precipitation of the product as a highly pure hydrochloride salt, driving the reaction forward via Le Chatelier's principle.

Quantitative Reaction Parameters

| Step | Target Intermediate / Product | Primary Reagents | Molar Eq. | Temp (°C) | Time (h) | Expected Yield |

| 1 | 2-(4-Nitrophenyl)quinazolin-4(3H)-one | Anthranilamide : 4-NO₂-BzCl | 1.0 : 1.1 | 80 | 4.0 | 85–90% |

| 2 | 4-Chloro-2-(4-nitrophenyl)quinazoline | Quinazolinone : POCl₃ : DIPEA | 1.0 : 5.0 : 1.2 | 90 | 6.0 | 75–80% |

| 3 | 4-Anilino-2-(4-nitrophenyl)quinazoline | 4-Chloro-derivative : Aniline | 1.0 : 1.2 | 85 | 3.0 | 80–85% |

Visualized Workflows

Figure 1: Three-step synthetic workflow for 4-anilino-2-(4-nitrophenyl)quinazoline.

Figure 2: Mechanism of POCl3 chlorination highlighting temperature-dependent pathways.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenyl)quinazolin-4(3H)-one

-

Amidation: Dissolve anthranilamide (10.0 mmol) in anhydrous pyridine (20 mL) under an inert N₂ atmosphere. Slowly add 4-nitrobenzoyl chloride (11.0 mmol) portion-wise.

-

Validation Check: The reaction is highly exothermic; the solution will turn deep yellow/orange.

-

-

Reflux: Heat the mixture to 80 °C for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the anthranilamide spot completely disappears.

-

Cyclization: Concentrate the mixture under reduced pressure to remove excess pyridine. Resuspend the crude residue in ethanol (30 mL) and add 10% aqueous NaOH (15 mL). Reflux for 2 hours.

-

Isolation: Cool the mixture to 0 °C and carefully acidify to pH 5 using 2M HCl.

-

Validation Check: A heavy, pale-yellow precipitate will immediately form, validating successful cyclization. Filter, wash with distilled water, and dry under vacuum.

-

Protocol 2: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

-

Phosphorylation (< 25 °C): Suspend the quinazolinone from Protocol 1 (8.0 mmol) in POCl₃ (40.0 mmol). Cool the flask in an ice bath to maintain the internal temperature below 25 °C. Slowly add DIPEA (9.6 mmol) dropwise over 15 minutes[4],[3].

-

Validation Check: Maintaining this temperature prevents the formation of insoluble pseudodimers[3].

-

-

Chlorination (90 °C): Remove the ice bath and heat the mixture to 90 °C for 6 hours.

-

Validation Check: The opaque suspension will gradually transition into a clear, dark homogeneous solution, visually confirming complete conversion to the chloro-derivative.

-

-

Isolation: Distill off excess POCl₃ under reduced pressure. Pour the concentrated residue dropwise into vigorously stirred ice water (100 mL). Filter the resulting yellow precipitate immediately, wash with cold water, and dry in a vacuum desiccator. Do not leave in aqueous suspension, as the chloro-group is susceptible to hydrolysis.

Protocol 3: Synthesis of 4-Anilino-2-(4-nitrophenyl)quinazoline

-

SNAr Reaction: Dissolve the 4-chloro-2-(4-nitrophenyl)quinazoline (5.0 mmol) in anhydrous isopropanol (25 mL). Add aniline (6.0 mmol) via syringe.

-

Reflux: Heat the mixture to 85 °C (reflux) for 3 hours.

-

Validation Check: As the reaction proceeds, the target compound will begin to precipitate directly out of the boiling isopropanol as a vibrant yellow hydrochloride salt. This auto-precipitation drives the reaction to completion and prevents over-reaction.

-

-

Isolation & Free-Basing: Cool the mixture to room temperature. Filter the precipitate and wash with cold isopropanol. To obtain the free base, suspend the solid in saturated aqueous NaHCO₃ (30 mL), stir for 30 minutes, filter, wash with water, and dry.

Analytical Characterization & Troubleshooting

-

IR Spectroscopy: Look for the disappearance of the strong C=O stretch (~1670 cm⁻¹) from the quinazolinone intermediate, and the appearance of a sharp N-H stretch (~3300 cm⁻¹) in the final 4-anilinoquinazoline.

-

Troubleshooting SNAr Incompleteness: If TLC indicates unreacted 4-chloro intermediate during Step 3, ensure the isopropanol is strictly anhydrous. Trace water can hydrolyze the 4-chloroquinazoline back to the quinazolin-4(3H)-one, which is unreactive toward aniline.

-

Troubleshooting Dimerization: If Step 2 yields an insoluble mass that does not clear up at 90 °C, the initial POCl₃ addition was performed too quickly or without adequate cooling, leading to pseudodimer formation[3].

References

-

Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661, 2011.

-

"Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters, 19(15), 4341-4344, 2009.

-

"Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors." European Journal of Medicinal Chemistry, 182, 111644, 2019.

Sources

- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-2-(4-nitrophenyl)quinazoline

The following technical guide is structured as a specialized Support Center resource. It is designed to provide immediate, high-level troubleshooting and preventative protocols for researchers working with 4-Chloro-2-(4-nitrophenyl)quinazoline .

Topic: Hydrolysis Prevention & Stability Management

Ticket Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary: The Hydrolysis Threat

User Question: Why is my 4-Chloro-2-(4-nitrophenyl)quinazoline degrading even when stored in a "sealed" bottle?

Scientist’s Analysis:

You are fighting a battle against electronic activation . The 4-chloroquinazoline core is already an electrophilic species susceptible to nucleophilic aromatic substitution (

-

The Mechanism of Failure: The nitro group (

) is a strong electron-withdrawing group (EWG). Through conjugation with the phenyl ring and the quinazoline core, it pulls electron density away from the C4 carbon. -

The Result: The C4 center becomes hyper-electrophilic. Even trace atmospheric moisture is nucleophilic enough to attack this position, displacing the chloride ion and generating the thermodynamically stable (and often useless) quinazolin-4(3H)-one derivative.

Visualizing the Failure Mode (Hydrolysis Pathway)

The following diagram illustrates the electronic cascade leading to compound degradation.

Figure 1: Mechanism of hydrolysis. The electron-withdrawing p-nitrophenyl group destabilizes the C-Cl bond, lowering the activation energy for water attack.

Storage & Handling Protocols (Prevention)

User Question: What are the absolute minimum requirements for storing this compound long-term?

The "Zero-Moisture" Standard: Treat this compound as you would a moisture-sensitive organometallic reagent. Standard refrigeration is insufficient due to condensation risks upon warming.

| Parameter | Standard Protocol | Senior Scientist Recommendation |

| Temperature | 2–8°C | -20°C (Slows kinetic rate of hydrolysis significantly). |

| Atmosphere | Tightly capped vial | Argon/Nitrogen Flush required after every use. |

| Container | Amber glass | Parafilm seal over cap + Secondary containment with desiccant (Drierite/Silica). |

| Handling | Open air weighing | Quick weighing ; allow vial to reach room temp before opening to prevent condensation. |

Reaction Optimization (Usage)

User Question: I am running an SNAr reaction with an amine. How do I ensure the water doesn't compete with my nucleophile?

Scientist’s Protocol:

In

The "Dry-System" Checklist

-

Solvent Choice:

-

Recommended: Anhydrous DMF, DMAc, or Acetonitrile.

-

Avoid: Alcohols (unless forming ethers), wet Ethers, or bench-grade DCM.

-

Critical Action: Store solvents over activated 4Å molecular sieves for 24 hours prior to use.

-

-

Base Selection:

-

Use non-nucleophilic organic bases: DIPEA (Hünig's base) or Triethylamine .

-

Avoid inorganic aqueous bases (NaOH,

in water) unless using a phase transfer catalyst, as the biphasic interface will promote hydrolysis.

-

-

Experimental Setup:

-

Flame-dry glassware under vacuum.

-

Maintain a positive pressure of Nitrogen/Argon during the reaction.

-

Troubleshooting Guide (The "Help Desk")

Issue A: "I see a white precipitate that won't dissolve."

-

Diagnosis: This is likely 2-(4-nitrophenyl)quinazolin-4(3H)-one .

-

Why? The hydrolysis product (the lactam form) is highly crystalline and significantly less soluble in organic solvents (DCM, Chloroform) than the chloro-starting material due to strong intermolecular hydrogen bonding.

-

-

Verification: Check TLC. The "hydroxy" impurity typically has a much lower

value and streaks due to polarity. -

Solution:

-

Filter the solution. The solid is the impurity.

-

If the filtrate still contains starting material, proceed.

-

If the bulk is hydrolyzed, see Section 5 (Regeneration) .

-

Issue B: "My yield is low, and I see starting material remaining."

-

Diagnosis: Deactivation by Protonation.

-

Why? As the reaction proceeds, HCl is generated.[1] If you do not have enough base scavenger, the HCl can protonate your amine nucleophile (rendering it non-nucleophilic) or protonate the quinazoline N1/N3, which should activate it, but often leads to side reactions or stalling in non-polar solvents.

-

-

Solution: Ensure you are using 1.2 to 1.5 equivalents of DIPEA/TEA relative to the chloro-quinazoline.

Emergency Protocol: Regeneration of Hydrolyzed Material

User Question: My compound has hydrolyzed. Is it a total loss?

Scientist’s Answer: No. You can "resurrect" the material by converting the C=O (lactam) back to the C-Cl. This is a standard Vilsmeier-Haack type chlorination.

Regeneration Workflow:

-

Setup: Place the hydrolyzed white solid (quinazolinone) in a round-bottom flask.

-

Reagent: Add excess Thionyl Chloride (

) (acts as solvent and reagent). -

Catalyst: Add a catalytic amount of DMF (5-10 drops). Note: This is critical. It forms the Vilsmeier reagent which is the active chlorinating species.

-

Reaction: Reflux for 2–4 hours. The solid should dissolve as it converts back to the chloro-derivative.

-

Workup: Distill off excess

. Dissolve residue in DCM, wash rapidly with cold saturated

Safety Warning:

References

-

Mechanism of Quinazoline Hydrolysis & SNAr

- Detailed kinetic studies on the reactivity of 4-chloroquinazolines and the influence of substituents on the phenyl ring.

-

Source:

-

Synthesis & Regeneration via Thionyl Chloride

- Protocols for converting quinazolin-4(3H)-ones to 4-chloroquinazolines using /DMF.

-

Source:

-

Safety & Handling Data

- Material Safety Data Sheet (MSDS) confirming moisture sensitivity and storage requirements (Store under inert gas, 2-8°C).

-

Source:

-

General Quinazoline Chemistry

- Review of quinazoline stability, tautomerism (lactam vs lactim), and reactivity profiles.

-

Source:

Sources

Technical Support Center: Troubleshooting & Yield Optimization for 4-Chloro-2-(4-nitrophenyl)quinazoline Synthesis

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and field-proven protocols for researchers and drug development professionals synthesizing 4-Chloro-2-(4-nitrophenyl)quinazoline from 2-(4-nitrophenyl)quinazolin-4(3H)-one.

The chlorination of quinazolinones is notoriously sensitive to temperature, stoichiometry, and workup conditions. This guide unpacks the mechanistic causality behind common failures—such as incomplete conversion, pseudodimer formation, and product hydrolysis—and provides self-validating protocols to ensure high-yield, reproducible results.

Section 1: Mechanistic Pathway & Reaction Dynamics

Chlorination using Phosphorus Oxychloride (POCl₃) is not a single-step concerted substitution. It proceeds via a strictly temperature-dependent, two-stage mechanism[1]. Understanding this causality is critical for troubleshooting:

-

Phosphorylation (Fast, <25 °C) : The quinazolinone tautomerizes and reacts with POCl₃ (often facilitated by a base like DIPEA or a Vilsmeier-Haack intermediate from DMF) to form a highly reactive O-phosphorylated intermediate[1].

-

Chlorination (Slow, 70–90 °C) : The intermediate undergoes nucleophilic attack by chloride ions to yield the final 4-chloroquinazoline[1].

Reaction pathway of quinazolinone chlorination detailing intermediates and side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls, and LC-MS/TLC shows a highly polar intermediate rather than the product or starting material. What is happening? A1: You are likely observing the trapped O-phosphorylated intermediate. As established by, the initial phosphorylation is rapid at room temperature, but the subsequent chloride displacement requires significant thermal energy[1]. Causality & Solution: The turnover of the phosphorylated intermediate to the 4-chloroquinazoline requires heating the reaction mixture to 70–90 °C[1]. If you are running the reaction at a lower temperature, the intermediate will not convert. Ensure the reaction is heated to at least 80 °C. Adding a catalytic amount of DMF forms a highly electrophilic Vilsmeier-Haack intermediate, which significantly lowers the activation energy for this final chlorination step.

Q2: I achieve full conversion in the reactor, but after workup, I recover mostly the 2-(4-nitrophenyl)quinazolin-4(3H)-one starting material. Why? A2: 4-Chloroquinazolines are highly electrophilic and exceptionally sensitive to moisture. The strongly electron-withdrawing 4-nitrophenyl group in your specific substrate further activates the C4 position of the quinazoline ring, making it a prime target for nucleophilic attack by water. Causality & Solution: The product is undergoing rapid hydrolysis back to the starting material during aqueous workup[2]. To prevent this, avert standard aqueous quenching entirely . Instead, distill off the excess POCl₃ under reduced pressure, co-evaporate with dry toluene to remove residual reagent, and use the crude 4-chloroquinazoline directly in your next step[2].

Q3: I am seeing a significant amount of a high-molecular-weight impurity (a "pseudodimer"). How do I suppress this? A3: Pseudodimer formation occurs when the reactive O-phosphorylated intermediate undergoes nucleophilic attack by the nitrogen of an unreacted quinazolinone molecule, rather than by a chloride ion[1]. Causality & Solution: This side reaction is prevalent when the system is not sufficiently basic or when temperature control is poor during the initial POCl₃ addition[1]. To suppress dimerization, ensure that the system remains basic throughout the addition of POCl₃ (e.g., by using >1.0 equivalent of a tertiary amine base like DIPEA)[1]. Add POCl₃ slowly at temperatures below 25 °C to allow complete phosphorylation before heating the mixture to 80 °C[1].

Q4: The starting material has very poor solubility. Is it necessary to run the reaction in neat POCl₃? A4: While neat POCl₃ is traditionally used, it requires a massive excess of the hazardous reagent and complicates the workup. The rigid, planar structure of the 4-nitrophenyl derivative causes poor solubility. Causality & Solution: Use a co-solvent system. Toluene or 1,2-dichloroethane (DCE) are excellent choices. Using POCl₃ (2–3 equivalents) in toluene with a catalytic amount of DMF provides a heterogeneous slurry that gradually turns into a homogeneous solution as the soluble 4-chloroquinazoline product forms.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the expected outcomes of various chlorination conditions based on process chemistry optimization data.

| Chlorinating Agent & Solvent | Additive / Catalyst | Temp (°C) | Time (h) | Workup Method | Expected Yield | Impurity Profile |

| Neat POCl₃ (Excess) | None | 105 (Reflux) | 4 - 6 | Ice-water quench | 50 - 65% | High hydrolysis reversion |

| POCl₃ (3 eq) in Toluene | DMF (0.1 eq) | 90 | 2 - 3 | Vacuum distillation | 85 - 95% | Very clean, minimal dimer |

| POCl₃ (1.5 eq) in PhCl | DIPEA (1.2 eq) | 20 then 80 | 0.5 then 3 | Non-aqueous / Direct | 80 - 90% | No pseudodimer |

| SOCl₂ (Excess) | DMF (0.1 eq) | 80 (Reflux) | 8 - 12 | Vacuum distillation | < 40% | Incomplete conversion |

Section 4: Optimized Experimental Protocol

Methodology: POCl₃ Chlorination in Toluene with Catalytic DMF Rationale: This protocol minimizes the use of hazardous POCl₃, utilizes DMF to generate the reactive Vilsmeier-Haack intermediate, and employs a non-aqueous workup to completely eliminate the risk of product hydrolysis[2].

Step 1: Setup and Reagent Charging

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).

-

To a round-bottom flask, add 2-(4-nitrophenyl)quinazolin-4(3H)-one (1.0 equivalent) and suspend it in anhydrous toluene (approx. 5–10 mL per gram of substrate).

-

Add catalytic anhydrous N,N-dimethylformamide (DMF) (0.1 equivalents).

Step 2: Controlled Phosphorylation 4. Cool the suspension to 0–5 °C using an ice bath. 5. Dropwise, add Phosphorus oxychloride (POCl₃) (2.5 to 3.0 equivalents) via an addition funnel over 15 minutes.

-